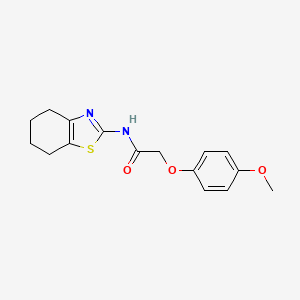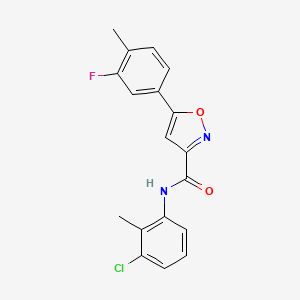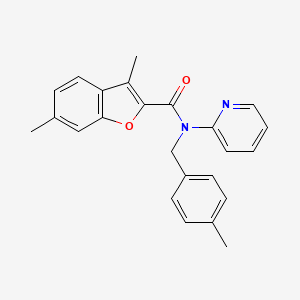![molecular formula C23H30ClN3O2 B11346544 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11346544.png)
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a dimethylphenoxyacetamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with 3,4-dimethylphenoxyacetic acid or its derivatives to form the final product. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways. This binding can lead to changes in cellular signaling and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl-3-methoxybenzamide: A potent and selective dopamine D4 receptor ligand.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar piperazine moiety.
Uniqueness
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple targets and undergo various chemical reactions makes it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C23H30ClN3O2 |
|---|---|
Peso molecular |
416.0 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H30ClN3O2/c1-17-4-9-21(14-18(17)2)29-16-23(28)25-15-22(19-5-7-20(24)8-6-19)27-12-10-26(3)11-13-27/h4-9,14,22H,10-13,15-16H2,1-3H3,(H,25,28) |
Clave InChI |
DJOOMYMYJSDQNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11346477.png)
![5-bromo-3-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11346481.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11346485.png)
![2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-propyl-1H-benzimidazole](/img/structure/B11346489.png)


![3,4,5-trimethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11346500.png)

![Prop-2-en-1-yl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11346508.png)
![7-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346521.png)
methanone](/img/structure/B11346530.png)
